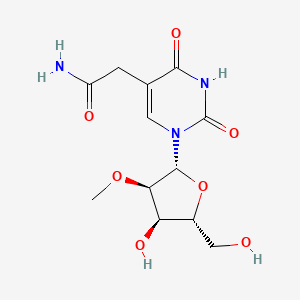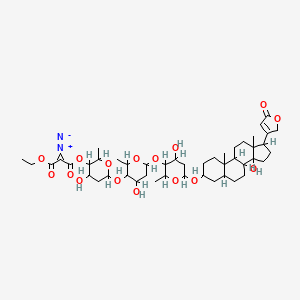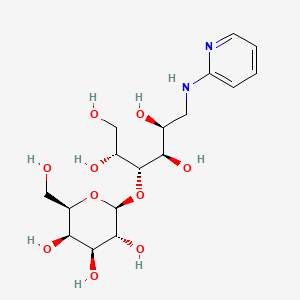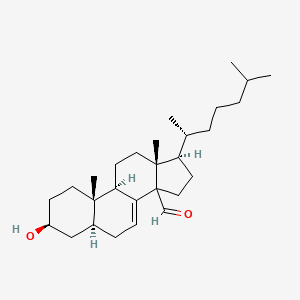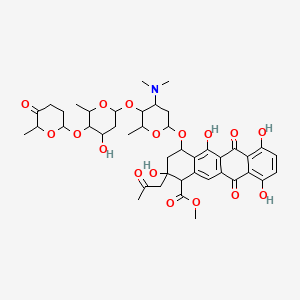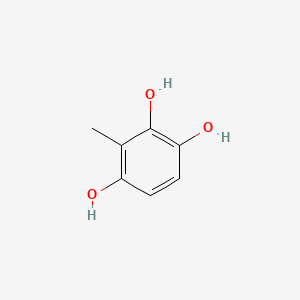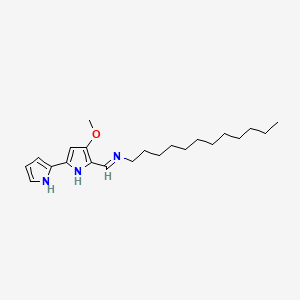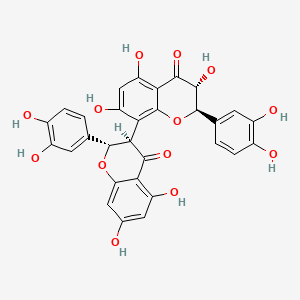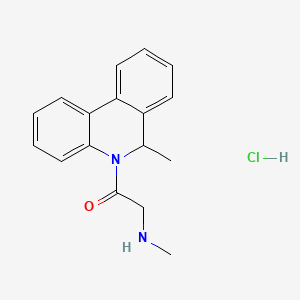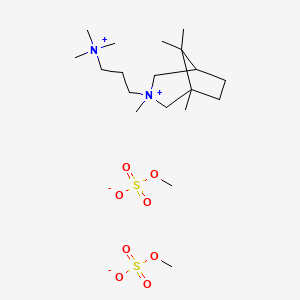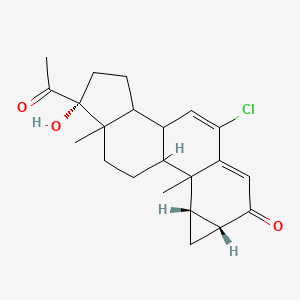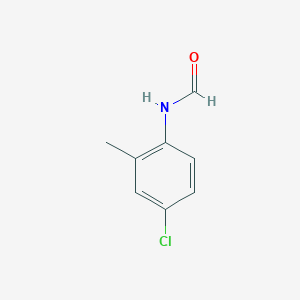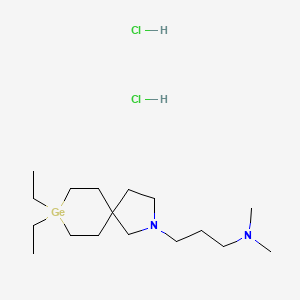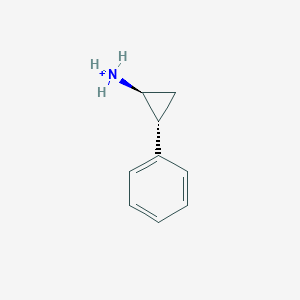
(1S,2R)-tranylcypromine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-tranylcypromine(1+) is a primary ammonium ion obtained by protonation of the primary amino function of (1S,2R)-tranylcypromine. It is a conjugate acid of a (1S,2R)-tranylcypromine. It is an enantiomer of a (1R,2S)-tranylcypromine(1+).
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics and Epigenetic Modulation
Inhibition of Histone Demethylases in Cancer : A novel series of tranylcypromine derivatives, including the (1S,2R) enantiomer, were found to be potent inhibitors of KDM1A, an enzyme implicated in cancer. These compounds demonstrated significant inhibition of colony formation in acute leukemia cell lines and showed in vivo efficacy, supporting further investigation as cancer therapeutics (Vianello et al., 2016).
Selective Dopamine D3 Receptor Antagonists : Tranylcypromine derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor, a target for various neurological disorders. The (1R,2S) enantiomer showed high affinity and selectivity, indicating potential therapeutic applications (Chen et al., 2014).
LSD1 and LSD2 Histone Demethylase Inhibition : Tranylcypromine and its derivatives have been evaluated for inhibiting LSD1 and LSD2, enzymes involved in epigenetic regulation. These compounds showed promise for treating conditions like acute promyelocytic leukemia by altering chromatin state and blocking tumor progression (Binda et al., 2010).
Additional Scientific Research Applications
Neurotoxicity and Repression in Brain Organoids : Tranylcypromine was found to cause neurotoxicity in human-induced pluripotent stem cell-derived brain organoids, leading to decreased proliferation and apoptosis. It also impacted the transcriptional activity of BHC110/LSD1-targeted genes (Huang et al., 2017).
Reversible LSD1 Inhibitors in Acute Myeloid Leukemia : Research into reversible inhibitors of LSD1, differing from tranylcypromine derivatives, has shown potential for novel biochemical studies and therapeutic applications in conditions like acute myeloid leukemia (Mould et al., 2015).
Tranylcypromine in Depression Therapy : While not directly related to the (1S,2R) enantiomer, tranylcypromine in general has been historically researched for its antidepressant properties, showing efficacy in certain types of depression (Lurie & Salzer, 1961).
Eigenschaften
Produktname |
(1S,2R)-tranylcypromine(1+) |
|---|---|
Molekularformel |
C9H12N+ |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
[(1S,2R)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m1/s1 |
InChI-Schlüssel |
AELCINSCMGFISI-BDAKNGLRSA-O |
Isomerische SMILES |
C1[C@@H]([C@H]1[NH3+])C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1[NH3+])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



